ZBC260
Übersicht
Beschreibung
ZBC260, also known as BETd-260, is a PROTAC (Proteolysis-Targeting Chimera) that targets BET proteins for degradation . It has been studied for its effects on cancer, particularly triple-negative breast cancer (TNBC) and glioma . In TNBC, ZBC260 has been found to suppress stemness and tumorigenesis while promoting differentiation by disrupting inflammatory signaling .
Chemical Reactions Analysis
ZBC260 is capable of inducing the degradation of BET proteins, including BRD2, BRD3, and BRD4 . This degradation disrupts super-enhancer activity, thereby suppressing the expression of oncogenes such as c-MYC and other super-enhancer-associated genes .
Wissenschaftliche Forschungsanwendungen
Application in Triple-Negative Breast Cancer Research
Field
This research is conducted in the field of Oncology , specifically focusing on Triple-Negative Breast Cancer (TNBC) .
Summary of the Application
BETd-260, a second-generation BET protein degrader, exhibits superior selectivity, potency, and antitumor activity. It has been used to study its effects on TNBC cells .
Results or Outcomes
BETd-260 was more potent and effective in TNBC cells than its parental BET inhibitor compound BETi-211. In multiple murine xenograft models of human breast cancer, BETd-260 effectively depleted BET proteins in tumors and exhibited strong antitumor activities at well-tolerated dosing schedules .
Application in Osteosarcoma Research
Field
This research is conducted in the field of Oncology , specifically focusing on Osteosarcoma .
Summary of the Application
BETd-260 has been used to study its effects on osteosarcoma cell lines .
Methods of Application
BETd-260 completely depletes BET proteins and potently suppresses cell viability in various osteosarcoma cell lines .
Results or Outcomes
BETd-260 substantially inhibited the expression of anti-apoptotic Mcl-1, Bcl-xl while increasing the expression of pro-apoptotic Noxa, which resulted in massive apoptosis in osteosarcoma cells within hours .
Application in Hepatocellular Carcinoma Research
Field
This research is conducted in the field of Oncology , specifically focusing on Hepatocellular Carcinoma (HCC) .
Summary of the Application
BETd-260 has been used to study its effects on HCC cells .
Methods of Application
BETd-260 potently suppressed cell viability and robustly induced apoptosis in HCC cells . It led to disruption of mitochondrial membrane integrity, and triggered apoptosis via intrinsic signaling in HCC cells .
Results or Outcomes
BETd-260 triggered apoptosis in HCC xenograft tissue and profoundly inhibited the growth of HCC xenograft tumors in mice .
Application in Glioma Research
Field
This research is conducted in the field of Oncology , specifically focusing on Glioma .
Summary of the Application
BETd-260 has been used to study its effects on glioma cells .
Methods of Application
BETd-260 inhibited cell proliferation and induced cell cycle arrest in glioma cell lines .
Results or Outcomes
BETd-260 targeted glioma without side effects in vivo . The stem cell-like properties of glioma cells were inhibited upon BETd-260 treatment . The growth of tumors and stem cell-like properties were inhibited by ZBC260 via Wnt/β-catenin repression .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXANFBIRSYHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amino)-7-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pentyl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.